molecular formula C26H33N3O3 B3319474 Sunobinop CAS No. 1126793-40-5

Sunobinop

Cat. No.: B3319474
CAS No.: 1126793-40-5
M. Wt: 435.6 g/mol
InChI Key: COTYYZPYDJKKIS-MCXOOUIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sunobinop, also known by its developmental code names V117957 and IMB-115, is a high-affinity small molecule that acts as a partial agonist for the nociceptin/orphanin-FQ peptide receptor (NOP). This compound is currently under clinical investigation for the treatment of various conditions, including insomnia, alcohol use disorder, interstitial cystitis, and overactive bladder syndrome .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sunobinop involves multiple steps, starting with the preparation of the core bicyclo[331]nonane structureThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry and yield .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .

Chemical Reactions Analysis

Types of Reactions

Sunobinop undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs. Substitution reactions can introduce various functional groups, altering the compound’s properties .

Scientific Research Applications

Sunobinop has a wide range of scientific research applications:

Mechanism of Action

Sunobinop exerts its effects by binding to and activating the nociceptin/orphanin-FQ peptide receptor (NOP). This receptor is widely expressed in the central and peripheral nervous systems and is involved in various biological functions, including modulation of anxiety, response to stress, and substance abuse. By selectively activating the NOP receptor, this compound can modulate these processes, offering therapeutic potential for conditions like insomnia and alcohol use disorder .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Sunobinop

This compound stands out due to its high affinity and selectivity for the NOP receptor, as well as its partial agonist activity. This unique profile allows it to modulate receptor activity without causing excessive activation, potentially reducing side effects and improving therapeutic outcomes .

Biological Activity

Sunobinop is an investigational compound that acts as a partial agonist at the nociceptin/orphanin FQ peptide (NOP) receptors. Its unique pharmacological profile has garnered interest for its potential therapeutic applications, particularly in treating insomnia and alcohol use disorder (AUD). This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological characteristics, clinical findings, and potential applications.

Pharmacological Profile

This compound exhibits high affinity for human NOP receptors, with a binding affinity (K_i) of 3.3 ± 0.4 nM and an effective concentration (EC_50) of 4.03 ± 0.86 nM, achieving a maximum effect (E_max) of 47.8% ± 1.31% . Importantly, it does not activate mu (μ) and kappa (κ) opioid receptors and shows low affinity at delta (δ) receptors .

Table 1: Pharmacological Properties of this compound

PropertyValue
K_i (binding affinity)3.3 ± 0.4 nM
EC_504.03 ± 0.86 nM
E_max47.8% ± 1.31%
μ receptor activityNone
κ receptor activityNone
δ receptor activityLow affinity

This compound's mechanism involves the activation of NOP receptors, which are widely expressed in the central and peripheral nervous systems. This activation is associated with various biological functions, including modulation of anxiety, stress response, and substance abuse behaviors . In preclinical studies, activation of NOP receptors has been shown to reduce the reinforcing effects of ethanol in animal models .

Phase 2 Study in Insomnia

A pivotal Phase 2 randomized, double-blind, placebo-controlled study evaluated this compound in patients recovering from AUD who experienced insomnia. The study enrolled 114 participants who received either this compound (1 mg or 2 mg) or placebo nightly for 21 days . Key findings included:

  • Wakefulness After Sleep Onset (WASO) : Significant reductions in WASO were observed for both doses compared to placebo.
  • Sleep Efficiency : The primary endpoint showed improvements in sleep efficiency with this compound treatment.

Results Summary:

  • 1 mg dose : Mean difference from placebo = -12.03 minutes (P=0.050)
  • 2 mg dose : Mean difference from placebo = -18.35 minutes (P=0.003)

Table 2: Clinical Outcomes from Phase 2 Study

DoseMean Difference from Placebo (WASO)P-value
This compound 1 mg-12.03 minutes0.050
This compound 2 mg-18.35 minutes0.003

Safety and Tolerability

This compound has demonstrated a favorable safety profile across several studies. Common adverse effects include fatigue, somnolence, euphoria, and dizziness; however, serious adverse events were not reported . The compound was well-tolerated with no significant changes in laboratory results or vital signs.

Next-Day Residual Effects

In studies assessing next-day residual effects, this compound was found to have minimal impact on cognitive function the following day when administered at therapeutic doses . Notably, while some residual effects were observed at higher doses, they did not significantly impair overall functioning.

Properties

IUPAC Name

4-[(1R,5S)-9-[(1S,5S)-3-bicyclo[3.3.1]nonanyl]-9-azabicyclo[3.3.1]nonan-3-yl]-3-oxoquinoxaline-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33N3O3/c30-25-24(26(31)32)27-22-9-1-2-10-23(22)29(25)21-14-18-7-4-8-19(15-21)28(18)20-12-16-5-3-6-17(11-16)13-20/h1-2,9-10,16-21H,3-8,11-15H2,(H,31,32)/t16-,17-,18-,19+,21?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COTYYZPYDJKKIS-MCXOOUIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(C1)CC(C2)N3C4CCCC3CC(C4)N5C6=CC=CC=C6N=C(C5=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2C[C@H](C1)CC(C2)N3[C@@H]4CCC[C@H]3CC(C4)N5C6=CC=CC=C6N=C(C5=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1126793-40-5
Record name Sunobinop [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1126793405
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SUNOBINOP
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I1X86U5474
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sunobinop
Reactant of Route 2
Sunobinop
Reactant of Route 3
Sunobinop
Reactant of Route 4
Reactant of Route 4
Sunobinop
Reactant of Route 5
Reactant of Route 5
Sunobinop
Reactant of Route 6
Sunobinop

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.